2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
Brand Name: Vulcanchem
CAS No.: 1609407-83-1
VCID: VC2877735
InChI: InChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7)
SMILES: C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Molecular Formula: C12H16F6N2O4
Molecular Weight: 366.26 g/mol

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

CAS No.: 1609407-83-1

Cat. No.: VC2877735

Molecular Formula: C12H16F6N2O4

Molecular Weight: 366.26 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate - 1609407-83-1

Specification

CAS No. 1609407-83-1
Molecular Formula C12H16F6N2O4
Molecular Weight 366.26 g/mol
IUPAC Name 2-cyclopropyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7)
Standard InChI Key NKOPSFCHMMCILJ-UHFFFAOYSA-N
SMILES C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate features a unique spirocyclic core structure with a cyclopropyl substituent and two trifluoroacetic acid molecules. This compound belongs to the diazaspiro family, characterized by a nitrogen-containing spirocyclic framework.

Basic Chemical Information

The compound possesses a distinct chemical identity with well-defined properties as outlined in Table 1:

PropertyValue
CAS Registry Number1609407-83-1
Molecular FormulaC₁₂H₁₆F₆N₂O₄
Molecular Weight366.26 g/mol
IUPAC Name2-cyclopropyl-2,6-diazaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Standard InChIInChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;23-2(4,5)1(6)7/h7,9H,1-6H2;2(H,6,7)
Standard InChIKeyNKOPSFCHMMCILJ-UHFFFAOYSA-N
SMILESC1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
PubChem Compound ID75531164

Table 1: Chemical Identification Parameters of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

Structural Features

The spirocyclic structure of the compound consists of:

  • A 2,6-diazaspiro[3.3]heptane core

  • A cyclopropyl substituent at the 2-position

  • Two trifluoroacetic acid molecules as counter-ions

The compound's structural configuration contributes to its distinctive chemical properties and pharmaceutical potential. It features three hydrogen bond donors and twelve hydrogen bond acceptors, giving it significant potential for molecular interactions .

Physical Properties and Characteristics

The physical properties of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate influence its handling, formulation, and application in research settings.

Physicochemical Parameters

PropertyValue
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count12
Rotatable Bond Count1
Topological Polar Surface Area89.9 Ų
Heavy Atom Count24
Formal Charge0
Complexity234
Covalently-Bonded Unit Count3

Table 2: Physicochemical Properties of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

These properties suggest that the compound has moderate complexity and significant potential for intermolecular interactions, which are important considerations for drug development.

Applications in Pharmaceutical Research

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate has emerged as a significant compound in pharmaceutical research, with numerous applications in drug discovery and development.

Medicinal Chemistry Applications

The compound is primarily employed in medicinal chemistry to explore new treatments for various conditions. Its distinctive structure allows it to interact with specific biological targets in the central nervous system, making it a promising candidate for neurological disorder treatments.

Additionally, it serves as a valuable building block in the synthesis of novel drug candidates due to its unique spirocyclic structure, which can impart specific conformational properties to resulting molecules.

Synthesis and Chemical Properties

Salt Formation

As a bistrifluoroacetate salt, this compound represents an important example of pharmaceutical salt formation. The trifluoroacetic acid components form ionic bonds with the amine functional groups of the diazaspiro moiety, creating a stable salt form .

The salt formation has significant implications for:

  • Solubility properties

  • Crystallinity

  • Stability

  • Bioavailability when used in pharmaceutical applications

Chemical Reactivity

The reactivity of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate is characterized by:

  • Nucleophilic nitrogen atoms capable of participating in various reactions

  • The cyclopropyl group, which can undergo ring-opening reactions under specific conditions

  • The spirocyclic ring system, which provides a rigid structural framework with distinctive spatial arrangement

Related Compounds and Structural Analogs

Understanding 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate in the context of related compounds provides valuable insights into structure-activity relationships.

Diazaspiro Family Compounds

Several related compounds share structural similarities with 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Difference
2,6-Diazaspiro[3.3]heptane174-77-6C₅H₁₀N₂98.15Parent structure without substituents
2-Methyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate1657033-33-4C₁₀H₁₄F₆N₂O₄340.22Methyl instead of cyclopropyl substituent
tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate1041026-70-3C₁₀H₁₈N₂O₂198.26tert-Butoxycarbonyl protecting group
2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate1810069-99-8C₁₁H₁₃F₉N₂O₄408.22Trifluoroethyl instead of cyclopropyl substituent

Table 3: Comparison of 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate with Related Compounds

Structure-Activity Relationships

The various substitutions on the diazaspiro[3.3]heptane core structure can significantly influence:

  • Pharmacological properties

  • Target binding affinities

  • Metabolic stability

  • Physicochemical properties relevant to drug development

These structure-activity relationships are crucial for medicinal chemists working to optimize compounds for specific therapeutic applications.

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